CYP3A4 Inhibition Potency: Quantitative Comparison Between Target Compound and Unsubstituted Butanol Benzimidazole
The target compound (CHEMBL4082854) exhibits an IC50 of 1.64 × 10⁴ nM (16.4 μM) against CYP3A4 in human liver microsomes using midazolam as substrate with a 5-minute preincubation followed by NADPH addition and measurement after 8 minutes [1]. This represents weak CYP3A4 inhibition compared to potent benzimidazole-based CYP3A4 inhibitors such as certain IGF-1R inhibitor leads that display CYP3A4 IC50 values as low as 4.1 μM under comparable assay conditions [2]. The approximately 4-fold lower CYP3A4 inhibitory potency of the target compound relative to these structurally optimized benzimidazoles suggests a reduced drug-drug interaction liability profile, a meaningful differentiation for hit-to-lead programs where CYP3A4 inhibition is a key attrition factor.
| Evidence Dimension | CYP3A4 inhibition (IC50) in human liver microsomes |
|---|---|
| Target Compound Data | IC50 = 1.64 × 10⁴ nM (16.4 μM); midazolam 1′-hydroxylation; 5 min preincubation with NADPH |
| Comparator Or Baseline | Benzimidazole-based IGF-1R inhibitor leads: CYP3A4 IC50 = 4.1 μM (midazolam substrate, human liver microsomes) [Zimmermann et al., 2010] |
| Quantified Difference | Target compound is ~4-fold less potent as CYP3A4 inhibitor vs. optimized benzimidazole leads |
| Conditions | Human liver microsomes; midazolam substrate; LC-MS detection; separate studies with comparable assay designs |
Why This Matters
A 4-fold lower CYP3A4 inhibitory potency differentiates this compound from more potent benzimidazole CYP3A4 inhibitors, reducing the risk of metabolism-based drug-drug interactions in early screening cascades.
- [1] BindingDB. Entry BDBM50257059 (CHEMBL4082854). Inhibition of CYP3A4 in human liver microsomes using midazolam as substrate. J Med Chem. 2017;60:5072-5085. View Source
- [2] Zimmermann K, et al. Balancing oral exposure with Cyp3A4 inhibition in benzimidazole-based IGF-IR inhibitors. Bioorg Med Chem Lett. 2010;20(5):1745-1749. View Source
